molecular formula C15H20O3 B1236059 2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

Cat. No. B1236059
M. Wt: 248.32 g/mol
InChI Key: LFKSRWRSZVCLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5321540 is a natural product found in Subergorgia suberosa and Isis hippuris with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : One research paper discusses the synthesis of similar compounds through a method involving internal cyclopropanation of exocyclic acrylates and vinylcyclopropane-cyclopentene rearrangement, illustrating a method to create compounds with complex structures like 2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid (Short, Revol, Ranu, & Hudlický, 1983).
  • Cycloaddition Reactions : Another study presents the [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes, a process relevant to the synthesis of compounds similar to 2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid (Oh, Ziani-Chérif, Choi, & Cha, 2003).

Crystal Structure and Analysis

  • X-Ray Crystallography : A study focusing on the crystal structure of related compounds provides insights into the molecular structure and arrangement, which can be applicable for understanding the structure of 2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid (Fortier, DeTitta, Fronckowiak, Smith, & Hauptman, 1979).

Applications in Organic Synthesis

  • Esterification Techniques : Research on the esterification of carboxylic acids, including those with complex structures like 2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid, has been conducted, showcasing methods for modifying such molecules (Ono, Yamada, Saito, Tanaka, & Kaji, 1978).

Potential Biological and Medicinal Research

  • Isolation from Natural Sources : Studies have isolated and characterized similar compounds from natural sources, such as plants, which could have implications for the study of 2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid and its potential natural occurrence and applications (Shi et al., 2008).
  • Antioxidant Properties : Research on similar compounds has explored their antioxidant properties, indicating a potential area of study for 2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid in biological systems (Parveen, Azaz, Ali, Basudan, Pereira Silva, & Vivas, 2014).

properties

Product Name

2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)

InChI Key

LFKSRWRSZVCLFJ-UHFFFAOYSA-N

SMILES

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C

Canonical SMILES

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C

synonyms

sodium suberogorgin
suberogorgin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid
Reactant of Route 2
2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid
Reactant of Route 3
2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid
Reactant of Route 4
2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid
Reactant of Route 5
2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid
Reactant of Route 6
2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

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